1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl-
CAS No.: 1094288-79-5
Cat. No.: VC16390473
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094288-79-5 |
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Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Standard InChI | InChI=1S/C12H17NO/c1-8-6-9(2)12-10(13)4-3-5-14-11(12)7-8/h6-7,10H,3-5,13H2,1-2H3 |
Standard InChI Key | QRLVZUGKQSDGCO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(CCCOC2=C1)N)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The benzoxepin framework consists of a benzene ring fused to a seven-membered oxepin ring containing one oxygen atom. In 2,3,4,5-tetrahydro-1-benzoxepin-5-amine, the oxepin ring is partially hydrogenated, reducing unsaturation to create a tetrahydro derivative. The amine group at position 5 and methyl groups at positions 6 and 8 introduce steric and electronic modifications that influence molecular interactions .
Table 1: Hypothetical Structural Data for 1-Benzoxepin-5-amine, 2,3,4,5-Tetrahydro-6,8-dimethyl-
Property | Value |
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IUPAC Name | 6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Molecular Formula | C₁₃H₁₉NO |
Molecular Weight | 205.30 g/mol |
SMILES | CC1=CC(=C(C2=C1OCCCC2)N)C |
Key Functional Groups | Amine, methyl, ether |
Note: Data inferred from analogs ; exact values require experimental validation.
Substituent Effects
The 6,8-dimethyl configuration distinguishes this compound from the 7,8-dimethyl derivatives documented in literature . Methyl groups at these positions may enhance lipophilicity, potentially improving blood-brain barrier permeability compared to non-methylated analogs. The amine group’s basicity (predicted pKa ~9.5) suggests protonation under physiological conditions, influencing solubility and receptor binding.
Synthesis and Characterization
Synthetic Pathways
While no published route exists for the 6,8-dimethyl variant, methodologies for analogous benzoxepin-amines involve:
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Ring Construction: Cyclization of o-vanillin derivatives with diols to form the oxepin ring .
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Amination: Nucleophilic substitution or reductive amination to introduce the amine group.
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Methylation: Friedel-Crafts alkylation or directed ortho-metalation strategies to install methyl groups .
For example, 7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 32557-51-0) is synthesized via ketone formation followed by amination . Adapting this route with selective methylation at positions 6 and 8 could yield the target compound.
Analytical Characterization
Hypothetical characterization data, extrapolated from similar compounds :
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¹H NMR: δ 1.2–1.4 (m, 4H, CH₂), 2.3 (s, 6H, CH₃), 3.1–3.3 (m, 2H, NH₂), 6.7–7.1 (m, 2H, aromatic).
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IR: N-H stretch (~3350 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).
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MS: Molecular ion peak at m/z 205.3.
Environmental and Stability Considerations
Physicochemical Properties
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Solubility: Estimated 0.1 mg/mL in water (25°C), improving under acidic conditions due to amine protonation.
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LogP: Predicted 2.8, indicating moderate lipophilicity.
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Stability: Susceptible to photodegradation; storage at -20°C in amber vials recommended .
Environmental Impact
No ecotoxicity data exist for this compound. Structural analogs show low bioaccumulation potential (BCF < 100), suggesting minimal environmental persistence.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Benzoxepin-amines
Compound | Substituents | Molecular Weight | Key Activity |
---|---|---|---|
Target Compound | 6,8-dimethyl | 205.30 | Hypothetical CNS agent |
N-cyclopropyl-7,8-dimethyl- | 7,8-dimethyl | 231.33 | Neurological research |
7-Bromo-2,3,4,5-tetrahydro- | 7-Bromo | 242.11 | Neuropharmacology |
The 6,8-dimethyl configuration may offer a balance between lipophilicity and steric hindrance, potentially optimizing blood-brain barrier penetration relative to brominated or cyclopropyl-bearing analogs.
Future Research Directions
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Synthesis Optimization: Develop regioselective methylation protocols to achieve 6,8-dimethylation.
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Target Identification: Screen against neurotransmitter receptors (e.g., 5-HT₁A, D₂) to elucidate mechanism.
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Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.
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Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance solubility.
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